6-(3,4,5-Trifluorophenoxy)hexan-1-ol
Description
6-(3,4,5-Trifluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol derivative characterized by a hexan-1-ol backbone substituted with a 3,4,5-trifluorophenoxy group at the sixth carbon.
Properties
IUPAC Name |
6-(3,4,5-trifluorophenoxy)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-10-7-9(8-11(14)12(10)15)17-6-4-2-1-3-5-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLBZVYOIQOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
6-(3,4,5-Trifluorophenoxy)hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents for addition reactions include hydrogen and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4,5-Trifluorophenoxy)hexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.
Industry: It may be used in the production of various chemical products or materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2,3,4-Trifluorophenoxy)hexan-1-ol
- Structural Difference: Positional isomerism of fluorine atoms on the phenoxy ring (2,3,4- vs. 3,4,5-substitution).
- Fluorine positioning may reduce steric hindrance compared to the 3,4,5-isomer, altering interactions in biological systems (e.g., receptor binding).
6-(Triphenylstannyl)hexan-1-ol
- Structural Difference: Replacement of trifluorophenoxy with a triphenylstannyl group.
- Key Findings: Demonstrates cytotoxicity against melanoma cells when grafted onto nanostructured mesoporous materials (SBA-15p) . The tin (Sn) atom in the stannyl group contributes to antimelanoma activity via mechanisms involving DNA interaction or oxidative stress .
- Comparison: The trifluorophenoxy group in the target compound lacks metal coordination sites, suggesting divergent applications (e.g., non-metallodrugs vs. organometallic therapeutics).
Hexan-1-ol (Parent Compound)
- Structural Difference: Absence of the trifluorophenoxy substituent.
- Key Data: No mutagenic or sensitizing effects observed in vitro or in vivo . Acute dermal toxicity includes symptoms like diarrhea, coma, and rapid respiration .
- Comparison : Fluorination likely reduces volatility and enhances metabolic stability compared to hexan-1-ol, but toxicity data for the trifluorinated derivative remain unstudied.
Physicochemical and Toxicological Data Table
Research Findings and Mechanistic Insights
- Positional Isomerism: The 3,4,5-trifluorophenoxy group may induce stronger dipole interactions than 2,3,4-isomers, affecting crystallization or receptor binding .
- Safety Considerations : While hexan-1-ol exhibits acute dermal toxicity, fluorinated derivatives like 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol () require stringent handling protocols, suggesting similar precautions for the target compound.
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